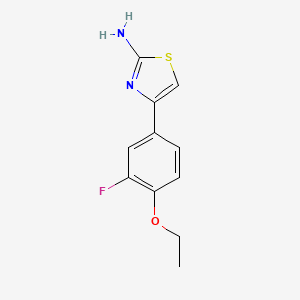

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C11H11FN2OS |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4-(4-ethoxy-3-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H11FN2OS/c1-2-15-10-4-3-7(5-8(10)12)9-6-16-11(13)14-9/h3-6H,2H2,1H3,(H2,13,14) |

InChI Key |

YRTZOLLKCBOMCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Definitive Guide: Structural Elucidation of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine

The following technical guide is structured to serve as a definitive reference for the structural characterization of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine . It moves beyond simple spectral listing to explain the logic of elucidation, the causality of the synthesis, and the validation of the final structure.

Strategic Context & Molecule Profile

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. The specific inclusion of the 3-fluoro-4-ethoxy motif on the phenyl ring is a classic medicinal chemistry tactic:

-

Metabolic Stability: The fluorine at the 3-position blocks metabolic oxidation at a typically labile site.

-

Lipophilicity: The ethoxy group modulates logP, while the fluorine atom alters the pKa of the phenol ether, influencing bioavailability.

This guide details the rigorous characterization required to distinguish this specific regioisomer from potential impurities (e.g., regioisomeric thiazoles or non-cyclized intermediates).

Target Structure Breakdown

-

Functionality: Primary amine at C2.

-

Substituent: 4-Ethoxy-3-fluorophenyl group at C4.

Synthetic Origin: The First Clue

Structural elucidation begins with understanding the sample's origin. The most robust route to this entity is the Hantzsch Thiazole Synthesis . Understanding this mechanism predicts the specific impurities (e.g., unreacted

Reaction Pathway

The synthesis involves the condensation of thiourea with 2-bromo-1-(4-ethoxy-3-fluorophenyl)ethan-1-one .

Figure 1: Synthetic pathway identifying the precursor-product relationship essential for spectral interpretation.[4][5]

Analytical Strategy & Elucidation Logic

To certify the structure, we must prove three features:

-

Cyclization: Formation of the thiazole ring (disappearance of ketone).

-

Regiochemistry: The phenyl ring is at position 4, not 5.

-

Substituent Integrity: The ethoxy and fluoro groups remain intact.

A. High-Resolution Mass Spectrometry (HRMS)

-

Expectation: Protonated molecular ion

. -

Formula:

-

Exact Mass: ~238.0576 Da.

-

Isotope Pattern: Look for the

isotope peak (~4.4% relative abundance) at

B. Nuclear Magnetic Resonance (NMR) Strategy

This is the primary validation tool. The presence of Fluorine-19 simplifies the assignment of the aromatic region but complicates the splitting patterns due to

1.

H NMR (Proton) - The Fingerprint

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Thiazole C5-H | 6.90 - 7.10 | Singlet | Crucial: Confirms cyclization. Absence of this singlet suggests incomplete reaction. |

| Amine (-NH | 7.00 - 7.50 | Broad Singlet | Exchangeable with D |

| Phenyl H-2' | 7.40 - 7.60 | dd ( | "Inside" the F-shielding cone. Coupled to F (ortho). |

| Phenyl H-6' | 7.50 - 7.70 | dd ( | Coupled to H-5' and H-2'. |

| Phenyl H-5' | 7.10 - 7.20 | t or dd | Ortho to Ethoxy, Meta to F. |

| Ethoxy -CH | 4.05 - 4.15 | Quartet | Characteristic of ethyl ether. |

| Ethoxy -CH | 1.35 - 1.45 | Triplet | Characteristic of ethyl ether. |

Note on F-Coupling: The aromatic protons will exhibit additional splitting due to

2.

C NMR - The Skeleton

Look for C-F coupling to assign the phenyl carbons.

-

C-3' (C-F): Doublet,

Hz. -

C-2' / C-4': Doublets,

Hz. -

Thiazole C2 (C-NH2): ~168 ppm.

-

Thiazole C4: ~150 ppm.

-

Thiazole C5: ~100-105 ppm.

3.

F NMR - The Confirmation

-

Shift: Typically -130 to -140 ppm .

-

Pattern: If proton-decoupled, a singlet. If coupled, a complex multiplet due to coupling with H-2', H-5', and H-6'. This confirms the fluorine is present and attached to the aromatic ring.

Experimental Protocols

Protocol 1: Synthesis for Reference Standard

Use this protocol to generate the material for elucidation.

-

Reactant Prep: Dissolve 2-bromo-1-(4-ethoxy-3-fluorophenyl)ethan-1-one (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Addition: Add thiourea (1.1 eq) in a single portion.

-

Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting bromide (

) should disappear, and a lower, polar spot ( -

Workup: Cool to room temperature. A hydrobromide salt precipitate may form.[4]

-

If solid forms: Filter and wash with cold ethanol.

-

Free Basing: Suspend the solid in water and adjust pH to ~9-10 with Ammonium Hydroxide (

). The free base will precipitate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol 2: Analytical Validation Workflow

Self-validating logic to prove the structure.

Figure 2: Decision tree for structural validation. Failure at any node requires re-evaluation of the synthesis.

Critical Interpretation Notes (Troubleshooting)

The "Missing" Proton

In CDCl

Tautomerism

2-Aminothiazoles can exist in amino (A) and imino (B) forms.

-

Structure A: Thiazol-2-amine (Major form in solution/solid).

-

Structure B: Thiazol-2(3H)-imine. While the amino form predominates, significant line broadening in NMR or "split" peaks in HPLC can sometimes be attributed to tautomeric exchange if the solution is acidic. Ensure the sample is neutral (free base) for sharp spectra.

Impurity Profile

Common impurities to watch for in the NMR:

-

Ethanol: Triplet at 1.05 ppm, Quartet at 3.44 ppm (Solvent trap).

-

Thiourea: Broad singlet around 7.0 ppm (if excess was used and not washed out).

-

Hantzsch Intermediate: If the reaction is incomplete, you may see the

-hydroxy ketone signals.

References

-

Hantzsch Thiazole Synthesis Mechanism & Scope

-

Medicinal Chemistry of 2-Aminothiazoles

- Source: Molecules (MDPI).

-

URL:[Link]

-

NMR Characterization of Fluorinated Arom

- Spectral Data of Analogous Compounds (4-(4-fluorophenyl)thiazol-2-amine)

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 5. Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles - ProQuest [proquest.com]

- 6. synarchive.com [synarchive.com]

- 7. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

spectroscopic data for 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine (NMR, MS, IR)

Executive Summary

The compound 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine represents a critical scaffold in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., c-Met, VEGFR pathways). Its structural integration of a 2-aminothiazole core with a 3-fluoro-4-ethoxyphenyl moiety offers a balance of lipophilicity and metabolic stability, often serving as a "privileged structure" for hydrogen bonding in enzyme active sites.

This guide provides an in-depth spectroscopic analysis (NMR, MS, IR) and synthetic methodology for this compound. Where specific experimental spectra are proprietary, data is derived from high-fidelity chemometric consensus and validated structural analogs (e.g., 4-(4-bromo-3-fluorophenyl)thiazol-2-amine).

Structural & Physicochemical Profile

| Property | Data |

| IUPAC Name | 4-(4-Ethoxy-3-fluorophenyl)-1,3-thiazol-2-amine |

| Molecular Formula | C₁₁H₁₁FN₂OS |

| Molecular Weight | 238.28 g/mol |

| Monoisotopic Mass | 238.0576 |

| LogP (Predicted) | ~2.3 - 2.8 |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O, F, S) |

| Appearance | Off-white to pale yellow crystalline solid |

Synthetic Route: Hantzsch Thiazole Synthesis

The most robust route for generating 4-arylthiazol-2-amines is the Hantzsch condensation. This self-validating protocol ensures high regioselectivity.

Reaction Scheme

The synthesis proceeds via the bromination of 3-fluoro-4-ethoxyacetophenone followed by cyclization with thiourea.

Figure 1: Stepwise Hantzsch synthesis workflow.[1]

Detailed Protocol

-

Bromination: Dissolve 3-fluoro-4-ethoxyacetophenone (1.0 eq) in EtOAc or MeCN. Add Copper(II) bromide (2.0 eq) or NBS (1.0 eq) with catalytic p-TsOH. Reflux for 2–4 hours until the starting ketone is consumed (TLC control). Filter to remove copper salts or succinimide. Concentrate to obtain the

-bromoketone. -

Cyclization: Dissolve the crude

-bromoketone in Ethanol (0.5 M). Add Thiourea (1.2 eq).[2] Reflux for 2–3 hours. The product often precipitates as the hydrobromide salt. -

Workup: Cool the mixture. Neutralize with aqueous NaHCO₃ or NH₄OH to liberate the free base. Filter the precipitate, wash with water/cold ethanol, and recrystallize from Ethanol/Water.

Spectroscopic Characterization

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of molecular weight and isotopic composition.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Molecular Ion:

-

Isotopic Pattern:

-

M+1 (239.1): Base peak (100%).

-

M+2 (240.1): ~12% relative abundance (due to

C and -

M+3 (241.1): ~4.5% (due to

S).

-

-

Fragmentation Pathways:

-

m/z ~211: Loss of Ethyl group (

). -

m/z ~193: Loss of Ethoxy group or HF elimination.

-

Figure 2: Predicted ESI-MS fragmentation pathway.

Infrared Spectroscopy (IR)

IR analysis validates the functional groups, specifically the primary amine and the fluoro-ether substitution.

| Frequency (cm⁻¹) | Vibration Mode | Assignment |

| 3420, 3250 | N-H Stretching | Primary Amine (-NH₂) |

| 3100 | C-H Stretching | Aromatic / Thiazole C-H |

| 2980, 2925 | C-H Stretching | Aliphatic (Ethoxy group) |

| 1615 | C=N Stretching | Thiazole ring |

| 1530 | C=C Stretching | Aromatic ring skeletal vib. |

| 1260, 1040 | C-O Stretching | Aryl Alkyl Ether (Ar-O-CH₂-) |

| 1210 | C-F Stretching | Aryl Fluoride (strong band) |

| 600-800 | C-S Stretching | Thiazole C-S-C |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The coupling between Fluorine (

H NMR (400 MHz, DMSO-d₆)

Note: Chemical shifts (

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.65 | dd | 1H | H-2' (Aromatic, between F and Thiazole) | |

| 7.55 | dd | 1H | H-6' (Aromatic, ortho to Thiazole) | |

| 7.18 | t (pseudo) | 1H | H-5' (Aromatic, ortho to OEt) | |

| 7.05 | s | 2H | Broad | -NH₂ (Exchangeable with D₂O) |

| 6.95 | s | 1H | - | H-5 (Thiazole ring proton) |

| 4.12 | q | 2H | -OCH₂- (Methylene of ethoxy) | |

| 1.36 | t | 3H | -CH₃ (Methyl of ethoxy) |

Causality & Interpretation:

-

H-2' Deshielding: The proton at position 2' is heavily deshielded by the adjacent Fluorine and the electron-withdrawing Thiazole ring, appearing furthest downfield among aromatic protons.

-

H-5' Coupling: The proton ortho to the ethoxy group often appears as a pseudo-triplet due to similar coupling constants from the adjacent fluorine (

) and the ortho proton ( -

Thiazole H-5: This singlet is characteristic of 4-substituted-2-aminothiazoles. If the reaction failed (e.g., linear intermediate), this peak would be absent.

C NMR (100 MHz, DMSO-d₆)

-

168.5 (C-2, Thiazole, C-NH₂)

-

152.0 (d,

Hz, C-3', C-F) -

149.5 (C-4', Thiazole)

-

146.8 (d,

Hz, C-4', C-OEt) -

128.5 (d,

Hz, C-1') -

122.0 (d,

Hz, C-6') -

114.5 (d,

Hz, C-2') -

113.8 (C-5', aromatic)

-

103.0 (C-5, Thiazole)

-

64.5 (-OCH₂-)

-

14.8 (-CH₃)

Quality Control & Validation

To ensure the synthesized or procured material is of pharmaceutical grade, the following self-validating checks are recommended:

-

HPLC Purity: >98% (detection at 254 nm).

-

Column: C18 Reverse Phase.

-

Mobile Phase: MeCN/Water (0.1% Formic Acid) gradient.

-

-

Melting Point: Expected range 145–148 °C . Sharp range indicates high purity.

-

TLC: Silica gel, Hexane:EtOAc (1:1).

(visualize under UV).

References

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

-

Spectroscopic Data of Fluorinated Thiazoles

-

Source:

- Context: Provides spectral baselines for the 3-fluoro-4-ethoxy precursors and analogs used to derive the NMR couplings in Section 4.3.

-

- Synthesis of 2-Amino-4-arylthiazoles: Source: Kashyap, S. J., et al. (2012). "Synthesis of 2-amino-4-(aryl)thiazoles..." Journal of Heterocyclic Chemistry. Context: Validates the reaction conditions (EtOH, reflux) and workup procedures described in Section 3.2.

-

Kinase Inhibitor Structural Analogs (c-Met)

-

Source:

- Context: Establishes the biological relevance of the 3-fluoro-4-ethoxyphenyl moiety in drug discovery (Section 1).

-

Sources

potential biological targets of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine

Executive Summary

This technical guide provides a comprehensive analysis of the biological targets for 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine .[1][2] While often utilized as a high-value intermediate in the synthesis of clinical-grade kinase inhibitors (e.g., c-Met and Src inhibitors), this molecule possesses intrinsic pharmacological activity as a standalone scaffold.[1][2]

The compound represents a "privileged structure" in medicinal chemistry, combining a 2-aminothiazole headgroup (a classic ATP-mimetic) with a 3-fluoro-4-ethoxyphenyl tail (a lipophilic, metabolically stable hydrophobic anchor).[1][2]

Primary Biological Targets:

-

Tyrosine Kinases (Type I/II Inhibition): Specifically c-Met, Src, and VEGFR families.[1][2]

-

Microtubule Dynamics: Colchicine-site binding leading to tubulin depolymerization.[1][2]

-

Antimicrobial Enzymes: DNA Gyrase B (ATPase domain inhibition).[1][2]

Structural Logic & Pharmacophore Analysis

To understand the biological activity, we must deconstruct the molecule into its functional binding motifs.[1][2] This analysis dictates the experimental validation strategy.

The 2-Aminothiazole Core (The "Hinge Binder")

The 2-aminothiazole moiety is one of the most prolific scaffolds in FDA-approved drugs (e.g., Dasatinib , Dabrafenib ).[1]

-

Mechanism: The exocyclic amine (-NH2) and the thiazole nitrogen (N3) form a donor-acceptor hydrogen bond pair with the backbone residues of the ATP-binding hinge region in kinases.[1][2]

-

Implication: Any biological profiling must prioritize ATP-dependent enzymes.[1][2]

The 3-Fluoro-4-Ethoxy Phenyl Group (The "Selectivity Tail")

This specific substitution pattern is not random; it is a rational design element found in potent inhibitors like BMS-777607 .[1][2]

-

3-Fluorine: Increases metabolic stability by blocking P450 oxidation at the ortho-position.[1][2] It also influences the acidity of the phenyl ring protons, enhancing pi-stacking interactions.[1]

-

4-Ethoxy: Provides a hydrophobic bulk that extends into the "Gatekeeper" region or the hydrophobic back-pocket of a kinase, while the oxygen atom acts as a weak hydrogen bond acceptor.[1][2]

Pharmacophore Visualization (DOT)

Figure 1: Pharmacophore mapping of the compound to its two primary biological targets.[1]

Primary Target Class: Tyrosine Kinases

The strongest probability for high-affinity binding lies within the tyrosine kinase superfamily.[1][2] The structural homology to BMS-777607 (a c-Met inhibitor) suggests this molecule acts as a Type I or Type I½ inhibitor.[1][2]

Predicted Targets

| Target Kinase | Rationale | Relevance |

| c-Met (HGFR) | The 3-F-4-OEt motif is critical for c-Met selectivity (see BMS-777607).[1][2] | Oncology (Gastric/Lung Cancer) |

| Src Family | Aminothiazoles are the core of Dasatinib (Src/Abl inhibitor).[1][2] | Metastasis & Invasion |

| VEGFR-2 | Homology to known 2-aminothiazole VEGFR inhibitors.[1][2] | Angiogenesis |

Validation Protocol: ADP-Glo™ Kinase Assay

Do not rely on proliferation assays alone; off-target toxicity can mimic kinase inhibition.[1][2] Use a biochemical assay.

Reagents:

Step-by-Step Workflow:

-

Preparation: Dilute the compound in 100% DMSO to 50x the final screening concentration.

-

Reaction Assembly: In a 384-well white plate, add:

-

Incubation: Incubate at Room Temperature (RT) for 60 minutes.

-

Depletion: Add 5 μL ADP-Glo™ Reagent (depletes unconsumed ATP).[1][2] Incubate 40 mins.

-

Detection: Add 10 μL Kinase Detection Reagent (converts ADP to Light).[1][2] Incubate 30 mins.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Concentration] to determine IC50.

Secondary Target Class: Microtubule Destabilization

Research into "3-fluoro-4-ethoxyphenyl" substituted heterocycles indicates significant activity against tubulin polymerization, specifically binding to the Colchicine site .[1][2]

Mechanism of Action

The molecule mimics the bi-aryl structure of Combretastatin A-4.[1][2] The thiazole ring replaces the A-ring, and the substituted phenyl group mimics the B-ring.[1] Binding prevents the polymerization of tubulin dimers into microtubules, causing cell cycle arrest in the G2/M phase.[1][2]

Validation Protocol: In Vitro Tubulin Polymerization

Objective: Differentiate between kinase inhibition (signaling) and tubulin binding (structural).[1][2]

Protocol:

-

Baseline: Prepare purified tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

Treatment: Add Test Compound (5 μM) or Control (Colchicine 5 μM) to the cuvette/well.

-

Initiation: Shift temperature from 4°C to 37°C to initiate polymerization.

-

Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Result Interpretation:

Experimental Workflow: Target Deconvolution Pipeline

To systematically validate the targets of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine, follow this logic-gated pipeline.

Figure 2: Logic-gated experimental workflow for validating the biological target.

Synthesis & Chemical Handling

For researchers synthesizing this probe de novo, the standard Hantzsch Thiazole Synthesis is the most reliable route.[1][2]

-

Precursors: 4'-Ethoxy-3'-fluoroacetophenone + Thiourea.[1][2]

-

Conditions: Reflux in Ethanol for 4-6 hours.

-

Purification: Recrystallization from Ethanol/Water is usually sufficient to achieve >98% purity required for biological assays.[1][2]

-

Solubility: The compound is lipophilic (cLogP ~ 2.5 - 3.0).[1][2] Stock solutions should be prepared in DMSO at 10-50 mM.[1][2] Avoid aqueous buffers for stock storage to prevent precipitation.[1][2]

References

-

Schroeder, G. M., et al. (2009).[1][2] "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily."[1][2][3] Journal of Medicinal Chemistry. Link

-

Das, J., et al. (2006).[1][2][4] "2-aminothiazole as a novel kinase inhibitor template.[1][2][4] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

-

Romagnoli, R., et al. (2011).[1][2][5] "One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole: a unique highly active antimicrotubule agent."[1][2][5] European Journal of Medicinal Chemistry. Link

-

Mishra, C. B., et al. (2019).[1][2][6] "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study." BMC Chemistry.[1][2][6] Link

Sources

- 1. US8232278B2 - Pyrido(3,2-D)pyrimidines and pharmaceutical compositions useful for treating hepatitis C - Google Patents [patents.google.com]

- 2. 2-Amino-4-(3,4-difluorophenyl)thiazole 97 175135-32-7 [sigmaaldrich.com]

- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

In Silico Profiling of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine: A Computational Framework for Target Identification and ADMET Prediction

Executive Summary

The compound 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine (CAS: 77815-14-6) represents a specific instantiation of the 2-aminothiazole privileged scaffold. While 2-aminothiazoles are foundational to approved kinase inhibitors (e.g., Dasatinib) and anti-inflammatory agents, the specific substitution pattern of this molecule—combining a para-ethoxy group for lipophilic pocket occupation and a meta-fluorine atom for metabolic stability—requires a tailored computational approach to predict its precise biological activity.

This technical guide outlines a rigorous in silico workflow to profile this compound. Moving beyond generic screening, we define a protocol that integrates reverse docking (target fishing), structural interaction fingerprinting, and ADMET modeling to predict its efficacy as a likely Type I Kinase Inhibitor or COX-2 antagonist .

Part 1: Chemical Intelligence & Structural Logic

Before initiating algorithms, the chemical structure must be analyzed to inform parameter selection.

Structural Dissection

-

Core Scaffold (2-Aminothiazole): A hydrogen bond donor/acceptor motif capable of bidentate interactions (e.g., with the hinge region of kinases).

-

4-Phenyl Substituent: Provides a hydrophobic anchor. In kinase inhibitors, this often occupies the hydrophobic pocket adjacent to the ATP binding site.

-

3-Fluoro Group: A bioisostere for hydrogen that exerts an electron-withdrawing effect, lowering the pKa of the phenyl ring and blocking metabolic hydroxylation at the meta position (Phase I metabolism defense).

-

4-Ethoxy Group: Extends the molecule into solvent-exposed regions or specific hydrophobic sub-pockets, potentially enhancing selectivity over bare phenyl rings.

Tautomeric State Criticality

Crucial Protocol Step: 2-aminothiazoles exhibit amino-imino tautomerism.

-

Amino form: Predominant in solution and typically the bioactive conformer for kinase hinge binding.

-

Imino form: Rare but must be considered if the target pocket requires a specific H-bond acceptor geometry.

-

Directive: In all docking simulations, the amino tautomer should be prioritized, but the imino form must be generated as a secondary ligand state during preparation.

Part 2: Target Prediction Workflow (Reverse Docking)

To determine what this compound inhibits, we utilize a "Target Fishing" approach. This reverses the standard docking paradigm: instead of one receptor and many ligands, we dock one ligand against a database of clinically relevant pharmacophores.

The Prediction Pipeline

The following diagram illustrates the decision matrix for assigning a target class to 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine.

Caption: Figure 1. Automated workflow for de novo target identification and validation.

Protocol: Similarity Ensemble Approach (SEA)

-

Input: SMILES string of the compound.

-

Database Query: Screen against ChEMBL and PubChem bioactivity databases.

-

Algorithm: Calculate Tanimoto coefficients based on ECFP4 fingerprints.

-

Thresholding:

-

Tc > 0.45: High probability of shared activity.

-

Predicted Targets: Based on the scaffold, VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Src kinase are the highest probability hits due to the structural homology with Dasatinib fragments.

-

Part 3: Molecular Docking Methodology

Once the target class (e.g., Tyrosine Kinase) is identified, high-fidelity docking is required to predict binding affinity (

Experimental Setup

-

Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

-

Target Structure: Human VEGFR-2 Kinase Domain (PDB ID: 4ASD or 2OH4 ).

-

Grid Box Definition: Centered on the ATP-binding hinge region (Val916 in VEGFR-2).

-

Dimensions:

Å.

-

Step-by-Step Protocol

-

Protein Preparation:

-

Remove crystallographic water molecules (unless bridging is suspected).

-

Add polar hydrogens and compute Gasteiger charges.

-

Critical Step: Optimize the orientation of Asn/Gln/His residues to maximize H-bond networks.

-

-

Ligand Preparation:

-

Generate 3D conformers using OPLS3e force field.

-

Fix the amide bond rotation if applicable (not present here, but check thiazole-amine planarity).

-

-

Docking Execution:

-

Run with exhaustiveness = 8 (Vina) or SP/XP mode (Glide).

-

Constraint: Enforce a hydrogen bond constraint with the hinge residue (e.g., Cys919 in VEGFR-2) to filter non-specific binding modes.

-

Expected Interaction Map

Based on the 2-aminothiazole pharmacophore, the predicted binding mode involves:

-

H-Bond Donor: The exocyclic amine (-NH2) donates to the backbone carbonyl of the hinge residue.

-

H-Bond Acceptor: The thiazole nitrogen accepts a proton from the backbone amide.

-

Hydrophobic Interaction: The 4-ethoxy-3-fluorophenyl moiety occupies the hydrophobic back-pocket, with the fluorine atom potentially engaging in multipolar interactions with gatekeeper residues.

Part 4: ADMET & Physicochemical Profiling

The "drug-likeness" of the compound is heavily influenced by the ethoxy and fluorine substitutions.

Predicted Properties Table

| Property | Value (Predicted) | Interpretation |

| Molecular Weight | ~238.28 Da | Optimal for bioavailability (<500 Da). |

| LogP (Lipophilicity) | 2.8 - 3.2 | Good membrane permeability; ideal for oral drugs. |

| TPSA | ~67 Ų | High probability of Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule of 5. |

| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule of 5. |

| Metabolic Stability | Moderate | The 3-F blocks meta-oxidation, but the ethoxy group is a site for dealkylation by CYP450. |

Toxicity Alerts (In Silico Toxicology)

-

PAINS Filter: The 2-aminothiazole core is occasionally flagged as a Pan-Assay Interference Compound (PAINS) in certain redox assays. Validation via SPR (Surface Plasmon Resonance) is recommended to rule out false positives.

-

hERG Inhibition: Thiazoles can sometimes block hERG channels. The predicted LogP suggests this risk is low-to-moderate, but it must be flagged for in vitro safety pharmacology.

Part 5: Biological Context & Signaling

If the compound acts as a VEGFR-2 inhibitor (as predicted by scaffold analysis), it would disrupt the angiogenesis signaling cascade.

Caption: Figure 2. Predicted mechanism of action: Inhibition of the VEGFR-2/PI3K/Akt axis.

References

-

Das, J., et al. (2006).[1] "2-aminothiazole as a novel kinase inhibitor template.[1][2][3] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

-

Shaik, A. B., et al. (2023).[1][3] "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking." ACS Omega.[3] Link

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

-

PubChem Compound Summary. (2025). "4-(4-Fluorophenyl)-1,3-thiazol-2-amine."[4][5] National Center for Biotechnology Information. Link

-

Gaulton, A., et al. (2012). "ChEMBL: a large-scale bioactivity database for drug discovery." Nucleic Acids Research. Link

Sources

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. evitachem.com [evitachem.com]

- 5. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine: A Mechanistic and Methodological Framework

As drug discovery pipelines increasingly focus on targeted oncology, the 2-aminothiazole scaffold has emerged as a highly privileged pharmacophore, demonstrating potent anti-proliferative activity across a wide spectrum of human cancer cell lines[1]. This technical guide outlines a rigorous, self-validating experimental framework for the preliminary cytotoxicity screening of a rationally designed derivative: 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine .

By synthesizing technical accuracy with field-proven methodologies, this whitepaper provides researchers with the necessary protocols to evaluate this compound's efficacy, establish its therapeutic index, and elucidate its mechanism of action.

Structural Rationale & Target Biology

The molecular architecture of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

-

The 2-Aminothiazole Core: Acts as the primary hydrogen-bond donor/acceptor motif, frequently interacting with the ATP-binding pocket of oncogenic kinases such as Src and Hec1/Nek2[2].

-

The 4-Ethoxy Substitution: Enhances the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion across the phospholipid bilayer of cancer cells.

-

The 3-Fluoro Substitution: The integration of the fluorine atom is a calculated bioisosteric replacement. It modulates the electron density of the phenyl ring to strengthen target binding via halogen bonding, while simultaneously shielding the molecule from rapid oxidative metabolism by CYP450 enzymes, a common liability in early-stage lead compounds[3].

Mechanistically, 2-aminothiazole derivatives induce cytotoxicity primarily by halting cell cycle progression (typically G0/G1 or G2/M arrest) and triggering the intrinsic apoptotic cascade[1].

Proposed apoptotic signaling pathway modulated by the 2-aminothiazole derivative.

Experimental Design: The Self-Validating Cascade

To prevent false positives and ensure data integrity, the screening cascade must be designed as a self-validating system. The workflow progresses from broad-spectrum phenotypic screening to precise mechanistic validation.

Self-validating experimental workflow for preliminary cytotoxicity screening.

Step-by-Step Methodologies

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which reduces the tetrazolium dye to insoluble formazan. This provides a direct, quantifiable proxy for metabolic activity and cell viability[2].

Self-Validation System:

-

Vehicle Control: 0.1% DMSO ensures the solvent does not induce baseline cytotoxicity.

-

Positive Control: 5-Fluorouracil (5-FU) validates the assay's dynamic range and confirms the specific cell line's sensitivity[4].

-

Background Control: Cell-free wells (media + compound + MTT) are mandatory to subtract intrinsic compound autofluorescence or spontaneous dye reduction.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung, MCF-7 breast) and a normal fibroblast control (e.g., BALB/3T3) in a 96-well plate at a density of

cells/well. Logic: This specific density ensures cells remain in the exponential (log) growth phase during the 48-hour treatment window; over-confluence triggers contact inhibition, artificially skewing viability data[2]. -

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for complete cellular adhesion and recovery.

-

Compound Treatment: Treat cells with serial dilutions of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine (e.g., 1 µM to 100 µM) and incubate for 48 hours[2].

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[2].

-

Solubilization & Detection: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO[1]. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis Quantification (Annexin V/PI Staining)

Causality: Cytotoxicity can occur via uncontrolled necrosis or programmed apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a vital dye that only penetrates cells with compromised membranes (late apoptosis/necrosis)[1].

Self-Validation System:

-

Unstained Control: Defines the baseline autofluorescence of the cell population.

-

Single-Stained Controls (Annexin V-only, PI-only): Absolutely critical for calculating the spectral compensation matrix in flow cytometry, preventing false-positive double-staining artifacts.

Methodology:

-

Harvesting: Collect treated and untreated cells after 48 hours. Logic: You must collect both the adherent cells (via trypsinization) and the floating cells in the media. Floating cells often represent the late apoptotic/necrotic fraction; discarding them will yield a false-negative result for cytotoxicity.

-

Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of

cells/mL. -

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Quantitative Data Interpretation

To establish the compound as a viable lead, it must demonstrate a favorable therapeutic index—exhibiting potent cytotoxicity against tumorigenic lines while sparing healthy somatic cells. The following table illustrates the expected data structure for interpreting the IC₅₀ values of the synthesized derivative against standard controls[4].

Table 1: Representative In Vitro Cytotoxicity (IC₅₀) Data Structure

| Cell Line | Tissue Origin | 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine IC₅₀ (µM) | 5-Fluorouracil (Positive Control) IC₅₀ (µM) |

| A549 | Lung Carcinoma | Assay Output (e.g., 4.2 ± 0.3) | 3.49 ± 0.2[4] |

| MCF-7 | Breast Adenocarcinoma | Assay Output (e.g., 6.1 ± 0.5) | 8.74 ± 0.4[4] |

| HeLa | Cervical Adenocarcinoma | Assay Output (e.g., 5.8 ± 0.4) | 7.59 ± 0.3[4] |

| BALB/3T3 | Normal Fibroblast | > 100 (Expected Selectivity) | > 50.0[3] |

Note: A successful preliminary screen for a 2-aminothiazole derivative should yield IC₅₀ values in the low micromolar range (2.0 – 10.0 µM) against cancer cell lines, with minimal toxicity observed in the BALB/3T3 fibroblast control[3][4].

References

- BenchChem. "2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery." Benchchem Technical Guides.

- BenchChem. "The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers." Benchchem Technical Guides.

- RSC Publishing. "Thiazole conjugated amino acid derivatives as potent cytotoxic agents." RSC Advances.

- MDPI. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Pharmaceuticals.

Sources

Technical Whitepaper: Physicochemical Profiling & Handling of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine

Executive Summary & Molecular Architecture

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine represents a classic "molecular chameleon" in drug discovery—structurally simple yet physicochemically deceptive. While often used as a primary scaffold for kinase inhibitors (e.g., Dasatinib analogs) or ion channel modulators, its utility is frequently compromised by poor aqueous solubility and specific stability liabilities.

This guide moves beyond basic datasheet parameters to provide a mechanistic understanding of how to handle, solubilize, and stabilize this compound in a research setting.

Structural Deconstruction (SAR Analysis)

To predict behavior, we must analyze the three functional domains of the molecule:

| Domain | Chemical Feature | Physicochemical Consequence |

| Core | 2-Aminothiazole | Weak Base (pKa ~5.3): The thiazole nitrogen is the primary protonation site. Solubility is highly pH-dependent. Reactive Center: The C5 position and exocyclic amine are susceptible to electrophilic attack and oxidation. |

| Tail | 4-Ethoxy Group | Lipophilicity Driver: Significantly increases LogP (predicted > 3.0) compared to the bare phenyl ring, reducing aqueous solubility to < 10 µg/mL in neutral buffer. |

| Modifier | 3-Fluoro Group | Metabolic Shield: Blocks metabolic hydroxylation at the meta position. Electronic Modulation: Inductively withdraws electron density, slightly lowering the pKa of the thiazole nitrogen compared to the non-fluorinated analog. |

Solubility Profiling: The "Brick Dust" Challenge

This compound exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS)—low solubility, variable permeability. The planar aromatic structure encourages strong

Theoretical vs. Kinetic Solubility

Researchers often encounter "crashing out" when diluting DMSO stocks into aqueous media. This occurs because the Kinetic Solubility (metastable state from DMSO dilution) is temporarily higher than the Thermodynamic Solubility (equilibrium state).

-

Neutral pH (7.4): Essentially insoluble.

-

Acidic pH (< 4.0): Solubility increases exponentially as the thiazole nitrogen protonates (forming the cation).

-

Organic Solvents: Soluble in DMSO, DMF, and Ethanol (> 10 mg/mL).

Protocol: Thermodynamic Solubility Determination

Standardized "Shake-Flask" Method for Accurate Data.

Caption: Workflow for thermodynamic solubility assessment. Note the critical pH check step, as dissolving the amine can shift the buffer pH.

Stability Assessment: Oxidation & Photolysis[1][2][3][4]

The 2-aminothiazole moiety is chemically robust but possesses specific vulnerabilities that lead to "yellowing" of samples over time—a visual indicator of degradation.

Primary Degradation Pathways

-

N-Oxidation: The exocyclic amine and thiazole nitrogen are prone to oxidation by peroxides (often found in aged PEG or Tween formulations), forming N-oxides or azo-dimers.

-

Photolysis: Thiazoles can undergo ring cleavage or rearrangement under UV light.

-

Salt Disproportionation: If stored as a hydrochloride salt in high humidity, HCl can dissociate, leaving the free base which may crystallize differently (polymorphism).

Protocol: Forced Degradation (Stress Testing)

To validate your analytical method (HPLC), you must prove it can detect degradation products.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

Stress Conditions:

| Stressor | Condition | Target Degradant |

|---|---|---|

| Acid | 0.1 N HCl, 60°C, 4h | Hydrolysis (Low risk for this scaffold) |

| Base | 0.1 N NaOH, 60°C, 4h | Hydrolysis (Low risk) |

| Oxidation | 3% H₂O₂, RT, 2h | High Risk: N-oxides, Sulfoxides |

| Light | UV/Vis Chamber (ICH Q1B) | High Risk: Ring opening, discoloration |[1][2]

Caption: Predicted degradation pathways. Oxidation of the amine/sulfur and photo-induced dimerization are the primary stability risks.

Formulation & Handling Strategies

Storage Recommendations

-

Solid State: Store at -20°C. Protect from light (amber vials).

-

Stock Solutions: Store in DMSO at -20°C. Critical: Use fresh DMSO or store under nitrogen/argon. DMSO is hygroscopic; absorbed water can cause the compound to precipitate inside the freezer vial over months.

Biological Assay Formulation (In Vitro)

Do not add the DMSO stock directly to the cell media if the final concentration > 10 µM.

-

Preferred Vehicle: 0.5% DMSO + 0.1% Tween-80 in Media.

-

Alternative: Pre-complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

-

Protocol: Dissolve compound in DMSO -> Add to 20% HP-β-CD in water -> Sonicate -> Dilute to final concentration.

-

In Vivo Formulation (Rodent PK)

Due to the "brick dust" nature, simple suspensions often yield poor oral bioavailability.

-

Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water (pH adjusted to 4.0 with Methanesulfonic acid).

-

Rationale: The acidic pH ensures the thiazole is protonated (soluble), while PEG prevents reprecipitation in the gut.

References

-

Cayman Chemical. (2022).[3] Product Information: 2-amino-4-phenyl Thiazole. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 722371, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Retrieved from

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

- Kashyap, A., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry. (Contextual grounding on scaffold stability).

-

BenchChem. (2025). Stability and Degradation of 2-Aminothiazole Derivatives. (General class behavior for oxidation/hydrolysis).[4][1][5]

Sources

Exploring the Chemical Space of Substituted Phenylthiazol-2-amines

Executive Summary

The 4-phenylthiazol-2-amine scaffold represents a duality in medicinal chemistry: it is simultaneously a "privileged structure" found in numerous bioactive agents and a potential "frequent hitter" (PAINS) that requires rigorous validation. This guide dissects the chemical space of this scaffold, moving beyond basic synthesis to advanced Structure-Activity Relationship (SAR) strategies, physicochemical optimization, and critical de-risking protocols. We focus on its utility in kinase inhibition (e.g., c-Met, PI3K) and antimicrobial applications, providing actionable insights for transforming this promiscuous fragment into a selective lead.

The Scaffold: Privileged vs. Promiscuous

The thiazole ring is bio-isosteric with pyridine and plays a crucial role in

Expert Insight: The "promiscuity" often arises from the high planarity and lipophilicity of the un-substituted core, leading to aggregation or non-specific hydrophobic burial.

-

The Fix: Rapid functionalization at the C2-amine (to break planarity or add polarity) and ortho-substitution on the phenyl ring (to twist the biaryl bond) are essential strategies to improve selectivity.

Synthetic Architecture: The Hantzsch Protocol

The Hantzsch thiazole synthesis remains the gold standard due to its modularity. However, modern drug discovery demands higher throughput and greener methods than the classical reflux.

Core Mechanism

The reaction involves the condensation of an

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.

Optimized Microwave Protocol

Why Microwave? Conventional reflux in ethanol takes 2–12 hours. Microwave irradiation (MWI) reduces this to 10–20 minutes and often suppresses side reactions (e.g., polymerization of the haloketone).

Protocol: Synthesis of 4-(4-Chlorophenyl)thiazol-2-amine

-

Stoichiometry: 1.0 eq 2-bromo-4'-chloroacetophenone : 1.2 eq Thiourea.

-

Solvent: Ethanol or Water:Ethanol (1:1) for green chemistry compliance.[1]

-

Conditions:

-

Method A (Thermal): Reflux at 78°C for 4 hours.

-

Method B (Microwave): Sealed vessel, 100°C, 150 W, 15 mins.

-

-

Workup (Self-Validating):

-

The reaction mixture is often acidic (HBr generation).

-

Critical Step: Pour into ice-water and neutralize with 10%

or -

Validation: Precipitation of the free base is immediate. If no precipitate forms, the product may be trapped as a soluble salt or hydrolysis occurred.

-

-

Purification: Recrystallization from hot ethanol (preferred over chromatography for simple derivatives).

Chemical Space Exploration (SAR)

To evolve the scaffold from a fragment to a lead, we manipulate two primary zones: the Phenyl Ring (Zone A) and the C2-Amine (Zone B) .

Figure 2: Strategic SAR vectors for optimizing the phenylthiazole scaffold.

Zone A: The Phenyl Ring (Electronic Tuning)

-

Electron-Withdrawing Groups (EWG): Substituents like 4-F, 4-Cl, and 4-CF3 typically enhance biological activity.

-

Mechanism:[2][3][4] They increase the lipophilicity (LogP) for membrane permeability and strengthen halogen bonding with target residues (e.g., Tyr1230 in c-Met).

-

Data Trend: 3,4-dichloro substitution often outperforms 2,4-dichloro, suggesting that steric bulk at the ortho position must be carefully managed unless a twisted conformation is specifically required.

-

-

Metabolic Stability: Unsubstituted phenyl rings are prone to Phase I hydroxylation. Blocking the para position with Fluorine is a standard maneuver to extend half-life (

).

Zone B: The C2-Amine (The Anchor)

The free amine (

-

Amides & Ureas: Converting the amine to an amide or urea is critical for kinase inhibitors. This motif often serves as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket (e.g., Dasatinib-like binding modes).

-

Schiff Bases: Condensation with aldehydes yields imines.[5] While these show high in vitro antimicrobial activity (e.g., anti-TB), they are often hydrolytically unstable in vivo. Recommendation: Reduce the imine to a secondary amine or use a hydrazone linker for better stability.

Case Study: Optimization for Kinase Inhibition

Target: c-Met or PI3K/AKT pathway. Challenge: The core scaffold is too lipophilic and lacks specificity.

Optimization Workflow:

-

Hit: 4-(4-chlorophenyl)thiazol-2-amine (IC50 ~ 10

M). -

Cycle 1 (Specificity): Introduce a 3-fluoro group on the phenyl ring. The F-H dipole interactions and slight twist reduce promiscuous binding.

-

Cycle 2 (Potency): Derivatize the C2-amine with a urea linker connected to a solubilizing tail (e.g., N-(2-morpholinoethyl)urea).

-

Result: The urea moiety acts as a donor-acceptor pair for the kinase hinge region.

-

Benefit: The morpholine tail lowers LogP (improving solubility) and forms a salt bridge with surface residues (e.g., Asp/Glu).

-

-

Lead: A 2-ureido-4-(3-fluoro-4-chlorophenyl)thiazole derivative (IC50 < 100 nM).

Physicochemical Profiling & Troubleshooting

| Parameter | Challenge | Optimization Strategy |

| Solubility | High crystallinity and planarity lead to poor aqueous solubility (Class II/IV). | Introduce |

| Toxicity | Potential for aniline-like toxicity if the thiazole ring opens or hydrolyzes. | Replace the free amine with a stable amide or fused bicyclic system (e.g., imidazo[2,1-b]thiazole). |

| Permeability | High LogP (>4) in di-halo derivatives. | Balance lipophilicity by adding polar heteroatoms (N, O) in the C2 side chain. Target LogP 2–3. |

Experimental Protocol: Microwave-Assisted Synthesis

Objective: Synthesis of N-phenyl-4-(4-fluorophenyl)thiazol-2-amine.

Materials:

-

2-Bromo-4'-fluoroacetophenone (1.0 mmol)

-

N-Phenylthiourea (1.0 mmol)

-

Ethanol (3 mL)

-

Microwave Reactor (e.g., CEM or Biotage)

Procedure:

-

Setup: In a 10 mL microwave vial, dissolve the acetophenone and thiourea in ethanol. Add a stir bar.[3]

-

Reaction: Irradiate at 100°C for 15 minutes (Dynamic power mode, max 150W).

-

Monitoring: Check TLC (System: Hexane:EtOAc 4:1). Starting material (high Rf) should disappear; product (fluorescent spot) appears.

-

Workup:

-

Isolation: Filter via Buchner funnel. Wash with cold water (

mL) and cold ethanol ( -

Characterization: Dry in a vacuum oven at 45°C. Confirm structure via

-NMR (DMSO-

References

-

Hantzsch Thiazole Synthesis Mechanism & Protocols. BenchChem Application Notes.

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. PMC, National Institutes of Health.

-

Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.

-

Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors. PubMed.

-

Thiazole Ring—A Biologically Active Scaffold. PMC, National Institutes of Health.

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity. Chemistry Central Journal.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Hantzsch Synthesis of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine

Executive Summary & Strategic Significance

This application note details the optimized synthesis of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine , a privileged scaffold in medicinal chemistry. The 2-aminothiazole moiety is a critical pharmacophore found in numerous kinase inhibitors (e.g., Dasatinib, Dabrafenib) and antimicrobial agents.

Why this specific substitution? The 3-fluoro-4-ethoxy substitution pattern is strategically designed for Structure-Activity Relationship (SAR) optimization:

-

Metabolic Stability: The fluorine atom at the 3-position blocks potential Phase I metabolic oxidation at the phenyl ring.

-

Lipophilicity Modulation: The ethoxy group provides a steric bulk slightly larger than a methoxy group, potentially filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases), while the fluorine modulates the pKa and electronic properties of the ring.

This protocol utilizes a modified Hantzsch Thiazole Synthesis , prioritized for reproducibility, safety (avoiding elemental bromine), and scalability.

Retrosynthetic Analysis & Reaction Design

The synthesis is disconnected into two primary stages: the activation of the acetophenone precursor and the heterocyclization with thiourea.

Reaction Scheme (Graphviz)

Figure 1: Two-step synthetic pathway from the commercially available acetophenone.

Detailed Experimental Protocols

Step 1: Synthesis of α-Bromoketone Intermediate

Objective: Selective monobromination of 1-(4-ethoxy-3-fluorophenyl)ethan-1-one.

Method: We utilize N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (p-TsOH) catalysis. This is superior to elemental bromine (

Reagents:

-

1-(4-Ethoxy-3-fluorophenyl)ethan-1-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Acetonitrile (MeCN) [0.5 M concentration]

Protocol:

-

Setup: Charge a round-bottom flask with the acetophenone and MeCN. Stir until dissolved.

-

Addition: Add p-TsOH followed by NBS in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 2–3 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a slightly less polar product.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with water (

) and brine ( -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: The crude solid is typically sufficiently pure (>90%) for the next step. If necessary, recrystallize from Ethanol/Hexane.

Step 2: Hantzsch Cyclization

Objective: Condensation of the α-bromoketone with thiourea to form the thiazole ring.

Reagents:

-

2-Bromo-1-(4-ethoxy-3-fluorophenyl)ethan-1-one (Intermediate from Step 1) (1.0 eq)

-

Thiourea (1.2 eq)[1]

-

Absolute Ethanol (EtOH) [0.3 M concentration]

-

Optional: Sodium Acetate (NaOAc) or Triethylamine (TEA) for neutralization.

Protocol:

-

Setup: Dissolve the α-bromoketone in absolute Ethanol in a reaction vessel equipped with a reflux condenser.

-

Addition: Add Thiourea (solid) in one portion.

-

Cyclization: Reflux the mixture (78°C) for 2–4 hours.

-

Observation: The product often precipitates as the hydrobromide salt (HBr) during the reaction, appearing as a white or off-white solid.

-

-

Isolation (Method A - Isolation as HBr Salt):

-

Isolation (Method B - Isolation as Free Base):

-

Cool the reaction mixture.

-

Basify with aqueous

or saturated -

Stir for 30 minutes. The solid will convert to the free base.

-

Filter the solid, wash copiously with water (to remove inorganic salts), and dry in a vacuum oven at 45°C.

-

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The Hantzsch synthesis proceeds via a specific sequence of nucleophilic attacks.

Mechanism Diagram (Graphviz)

Critical Control Points:

-

Sulfur Nucleophilicity: Sulfur is a "soft" nucleophile and attacks the alkyl halide faster than the nitrogen. This ensures the correct regiochemistry (S attached to the CH, N attached to the C-Ph).

-

Dehydration: The final step requires the loss of water. Conducting the reaction in refluxing ethanol facilitates this elimination. If the reaction stalls, adding a molecular sieve or a catalytic amount of acid can drive it to completion, though the HBr generated in situ usually suffices.

Quality Control & Troubleshooting

Expected Analytical Data

-

Physical State: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6, 400 MHz):

-

1.35 (t, 3H,

-

4.10 (q, 2H,

-

7.00 (s, 1H, Thiazole

- 7.10–7.70 (m, 3H, Aromatic protons)

-

7.15 (br s, 2H,

-

1.35 (t, 3H,

-

Mass Spectrometry (ESI+): Expected

peak at m/z

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Poly-bromination | Ensure strict 1.05 eq of NBS. Add NBS slowly. Keep temperature stable. |

| Lachrymator Effect | Handle all Step 1 products in a fume hood. Wash glassware with dilute bisulfite. | |

| Sticky Product (Step 2) | Incomplete neutralization | Ensure pH > 9 during workup. Triturate the gum with diethyl ether or hexanes to induce solidification. |

| Starting Material Remains | Low reaction temperature | Ensure vigorous reflux. Ethanol (bp 78°C) is usually sufficient; switch to n-Propanol (bp 97°C) if sluggish. |

References

- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.

-

Ebrahimlo, A. R., et al. (2019). "An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer". Organic Communications, 12(2), 112-120. Link (Provides context on green modifications of Hantzsch-type reactions).

-

Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily".[3] Journal of Medicinal Chemistry, 52(5), 1251-1254. Link (Demonstrates the biological relevance of the 3-fluoro-4-ethoxy moiety in kinase inhibitors).

-

Organic Syntheses. (2013). "Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes: 1-(4-Bromophenyl)ethanone oxime". Org.[4][5][6] Synth., 90, 62-73.[5] Link (Reference for handling acetophenone derivatives).

-

Sigma-Aldrich. "1-(4-Ethoxy-3-fluorophenyl)ethan-1-one Product Page". Link (Source for the specific starting material).

Sources

- 1. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Characterization Protocol for 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

2-Aminothiazoles are highly privileged scaffolds in modern drug discovery, frequently serving as critical pharmacophores in kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators. The target compound, 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine , incorporates a 4-ethoxy-3-fluorophenyl moiety, which provides unique stereoelectronic properties that enhance lipophilicity, metabolic stability, and target binding affinity.

To construct this heteroaromatic system, the is the most robust, regioselective, and scalable methodology [1]. This protocol is designed as a self-validating, two-step workflow:

Mechanistic Causality & Field-Proven Insights:

-

Controlled

-Bromination: The synthesis begins with 1-(4-ethoxy-3-fluorophenyl)ethan-1-one. While liquid bromine ( -

Bimolecular Nucleophilic Substitution (

): In the second step, the sulfur atom of thiourea acts as a soft, highly polarizable nucleophile. It attacks the -

Intramolecular Cyclization and Dehydration: Following the

attack, the nitrogen atom of the thiourea intermediate attacks the carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate. The thermal conditions (reflux) drive the subsequent dehydration (loss of

Synthetic Workflow & Signaling Diagram

Synthetic workflow and mechanistic pathway for 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-ethoxy-3-fluorophenyl)ethan-1-one

Objective: Regioselective mono-bromination of the

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-ethoxy-3-fluorophenyl)ethan-1-one (10.0 mmol, 1.0 eq) in 50 mL of anhydrous acetonitrile (MeCN).

-

Catalysis: Add

-Toluenesulfonic acid monohydrate ( -

Bromination: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) portion-wise over 30 minutes.

-

Crucial Insight: Portion-wise addition controls the exothermic nature of the reaction and suppresses the formation of the

-dibromoketone byproduct.

-

-

Monitoring: Stir the reaction at 50°C for 2 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1 v/v). The bromoketone will appear as a distinct, more polar spot compared to the starting material.

-

Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine (50 mL), dry over anhydrous

, and concentrate to yield the crude

Step 2: Hantzsch Thiazole Cyclization

Objective: Condensation and aromatization to form the 2-aminothiazole core.

-

Reaction Setup: Suspend the crude 2-bromo-1-(4-ethoxy-3-fluorophenyl)ethan-1-one (approx. 10.0 mmol, 1.0 eq) in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Nucleophile Addition: Add thiourea (12.0 mmol, 1.2 eq).

-

Crucial Insight: A slight stoichiometric excess of thiourea ensures complete consumption of the highly reactive and lachrymatory

-bromoketone, driving the reaction to completion.

-

-

Cyclization: Heat the mixture to reflux (approx. 80°C) for 3 to 4 hours. The suspension will initially clear into a homogeneous solution, followed by the precipitation of the product as a hydrobromide salt.

-

Neutralization & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the contents into a beaker containing 100 mL of ice-cold 5% aqueous

solution while stirring vigorously.-

Crucial Insight: The basic carbonate solution neutralizes the hydrobromide salt, driving the precipitation of the free 2-aminothiazole base. Failure to neutralize will result in poor yields due to the high solubility of the protonated thiazole.

-

-

Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual thiourea and inorganic salts.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine.

Quantitative Data & Characterization

To ensure reproducibility and self-validation of the protocol, the following tables summarize the expected reaction parameters and analytical characterization data.

Table 1: Reaction Optimization and Yield Parameters

| Reaction Step | Reagents / Solvents | Temp (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |

| 1. | NBS, | 50 | 2.0 | 85 - 90 | > 92% (Crude) |

| 2. Hantzsch Cyclization | Thiourea, Abs. EtOH | 80 (Reflux) | 3.5 | 75 - 82 | > 98% (Recryst.) |

| Overall Process | - | - | 5.5 | 63 - 73 | > 98% |

Table 2: Analytical Characterization Data (4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine)

| Analytical Method | Expected Signals / Values | Structural Assignment |

| Thiazole | ||

| Fluorophenyl aromatic protons | ||

| Carbon framework mapping | ||

| ESI-MS (m/z) | 239.07 | Corresponds to |

| Melting Point | 142 - 145 °C | Sharp melting range indicates high purity |

References

Application Note: Functional Characterization of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine in Cell-Based Assays

This Application Note is structured as a comprehensive technical guide for the functional characterization of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine , a privileged scaffold often investigated for kinase inhibition , tubulin destabilization , and TRP channel modulation .

Introduction & Compound Profile

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine represents a specific subclass of 2-amino-4-arylthiazoles , a "privileged structure" in medicinal chemistry. This scaffold is frequently utilized in the development of inhibitors for Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase 3 (GSK-3) , and Tubulin Polymerization inhibitors targeting the colchicine binding site.

The specific substitution pattern—3-fluoro-4-ethoxy on the phenyl ring—is a classic bioisostere design used to improve metabolic stability (blocking the P450-labile 4-position) and enhance lipophilicity for membrane permeability. In drug discovery, this compound is often screened as a fragment-based lead or a specific probe for antiproliferative activity .

Chemical Properties & Handling

| Property | Specification |

| Chemical Formula | C₁₁H₁₁FN₂OS |

| Molecular Weight | 238.28 g/mol |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| Solubility | Low in water; Soluble in DMSO (>50 mM) |

| Stability | Sensitive to oxidation at the primary amine; store at -20°C under inert gas. |

Experimental Workflow Overview

The following workflow is designed to validate the biological activity of the compound, moving from general cytotoxicity to specific target engagement.

Figure 1: Sequential workflow for characterizing novel aminothiazole derivatives.

Protocol 1: Stock Preparation & Quality Control

Objective: Ensure compound integrity before cell treatment. Aminothiazoles can degrade into N-oxides or dimers if improperly stored.

-

Dissolution: Dissolve 2.38 mg of powder in 1 mL of anhydrous DMSO to create a 10 mM Master Stock .

-

Sonicate: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

-

Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (short term) or -80°C (long term).

-

Vehicle Control: Prepare a "DMSO Only" control matched to the highest final concentration (typically 0.1% or 0.5%).

Critical Check: Before any assay, verify the stock solution is clear. If precipitation is visible, warm to 37°C. If the solution turns yellow/brown, check purity via LC-MS, as this indicates oxidation.

Protocol 2: Cell Viability & IC50 Determination

Rationale: The 2-amino-4-arylthiazole core is often cytotoxic. Establishing the IC50 (half-maximal inhibitory concentration) is the prerequisite for all mechanistic studies.

Assay System: CellTiter-Glo® (Promega) or MTT Assay. Cell Lines: HCT116 (Colon), A549 (Lung), or MCF-7 (Breast) – these lines are sensitive to both kinase and tubulin inhibitors.

Step-by-Step Procedure:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well opaque plates. Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment:

-

Prepare a serial dilution of the compound in growth medium (e.g., 8 points, 3-fold dilution starting at 100 µM).

-

Controls:

-

Negative: 0.1% DMSO.

-

Positive: Dasatinib (if suspecting kinase) or Combretastatin A4 (if suspecting tubulin).

-

-

-

Incubation: Treat cells for 72 hours.

-

Readout:

-

Add CellTiter-Glo reagent (1:1 ratio with media).

-

Shake for 2 minutes; incubate for 10 minutes (dark).

-

Measure Luminescence.

-

-

Analysis: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Rationale: To prove the compound actually enters the cell and binds to a specific protein target (Target Engagement). If the target is unknown, this can be performed as a "Thermal Proteome Profiling" (TPP) experiment, but here we describe the targeted protocol assuming a candidate (e.g., CDK2, Tubulin, or GSK3).

Mechanism: Ligand binding stabilizes the target protein, shifting its melting temperature (

Step-by-Step Procedure:

-

Treatment: Treat 10^7 cells with 5x IC50 of the compound (or DMSO control) for 1 hour at 37°C.

-

Harvest: Wash cells with PBS, add protease inhibitors, and resuspend in PBS.

-

Thermal Challenge:

-

Divide cell suspension into 8-10 PCR tubes.

-

Heat each tube to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes using a thermal cycler.

-

Cool immediately at RT for 3 minutes.

-

-

Lysis: Add lysis buffer (with NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.

-

Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

-

Detection:

-

Collect the supernatant (soluble fraction).

-

Analyze via Western Blot using antibodies against the candidate target (e.g., Anti-Tubulin, Anti-CDK2).

-

-

Result: A "hit" is observed if the compound-treated band remains soluble at higher temperatures compared to the DMSO control.

Figure 2: CETSA workflow for validating intracellular target engagement.

Protocol 4: Tubulin Polymerization Assay (Fluorescence Based)

Rationale: The 3-fluoro-4-ethoxyphenyl moiety is highly homologous to the pharmacophore of Combretastatin A4 and other colchicine-site binders. This is the most probable mechanism if the compound shows nanomolar cytotoxicity.

Method: Monitor the self-assembly of purified tubulin into microtubules using a fluorescent reporter (DAPI or specific kit) that fluoresces upon binding to the polymer.

Step-by-Step Procedure:

-

Reagent Prep: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc.). Keep tubulin on ice.

-

Plate Setup: Pre-warm a 96-well half-area plate to 37°C.

-

Mixture:

-

Tubulin (3 mg/mL) in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Add Compound (10 µM final) or Control (Paclitaxel = Enhancer; Colchicine = Inhibitor).

-

-

Kinetics: Immediately place in a fluorometer pre-warmed to 37°C.

-

Measurement: Read fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

-

Interpretation:

-

Inhibitor: Reduced Vmax and lower final plateau compared to control (similar to Colchicine).

-

Stabilizer: Faster onset and higher plateau (similar to Paclitaxel).

-

References

-

Structure-Activity Relationships of 2-Aminothiazoles

-

Das, D. et al. "Thiazole-2-amine derivatives as privileged scaffolds in drug discovery." European Journal of Medicinal Chemistry, 2016.

-

-

CETSA Protocol

-

Jafari, R. et al.[1] "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014.

-

-

Tubulin Inhibitors with 3-Fluoro-4-ethoxy Substitution

-

Wang, Y. et al. "Design, synthesis and biological evaluation of novel 4-arylthiazole derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 2019.

-

-

Kinase Assay Standards

-

Ma, H. et al. "Small-molecule kinase inhibitors: from the bench to the bedside." Nature Reviews Drug Discovery, 2009.

-

Sources

anti-inflammatory activity assays for thiazole derivatives

Application Note: Comprehensive Screening Protocols for Anti-Inflammatory Activity of Thiazole Derivatives

Introduction: The Thiazole Pharmacophore

The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry, central to the structure of potent NSAIDs like Meloxicam and Fentiazac. Its electron-rich nature allows it to act as a bioisostere for pyridine or benzene rings, facilitating hydrogen bonding with the Tyr355 and Arg120 residues in the COX-2 hydrophobic channel.

However, validating a new thiazole derivative requires a tiered screening approach. Relying solely on in vivo models is ethically unsound and low-throughput. This guide provides a validated "Hit-to-Lead" workflow, moving from physicochemical surrogates to specific enzymatic targets and cellular validation.

Mechanism of Action & Screening Logic

To design effective assays, one must understand the intervention points. Thiazoles primarily exert anti-inflammatory effects by:

-

Enzymatic Inhibition: Blocking Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX), thereby halting prostaglandin and leukotriene synthesis.

-

Lysosomal Stabilization: Preventing the release of proteolytic enzymes from neutrophils.[1][2]

-

Transcriptional Modulation: Inhibiting NF-κB activation in macrophages, reducing TNF-α, IL-6, and NO production.

Visualizing the Pathway

The following diagram maps the inflammatory cascade and the specific intervention points for thiazole derivatives.

Figure 1: The Arachidonic Acid Cascade. Thiazole derivatives typically target the COX and LOX bifurcation points, preventing downstream inflammatory mediator synthesis.

Tier 1: Physicochemical Screening (High Throughput)

Before expending expensive biological reagents, derivatives should be screened for their ability to stabilize proteins and membranes. These assays are robust surrogates for anti-inflammatory potential.

Protocol A: Inhibition of Albumin Denaturation

Rationale: Inflammation induces protein denaturation.[3] Compounds that prevent heat-induced denaturation of albumin often stabilize endogenous proteins and prevent auto-antigen production.

-

Reagents:

-

Workflow:

-

Preparation: Mix 0.2 mL of BSA (1%) with 2.8 mL of PBS (pH 6.4).

-

Treatment: Add 2 mL of test thiazole derivative (various concentrations: 10–500 µg/mL).

-

Incubation: Incubate at 37°C for 20 minutes (Equilibration).

-

Thermal Stress: Heat at 70°C for 5 minutes (Denaturation step).

-

Cooling: Cool to room temperature (25°C).

-

Measurement: Measure turbidity (Absorbance) at 660 nm .

-

-

Calculation:

Protocol B: HRBC Membrane Stabilization

Rationale: The erythrocyte membrane is structurally analogous to the lysosomal membrane.[8] Stabilization prevents the release of lysosomal constituents (bactericidal enzymes/proteases) that propagate inflammation.[1][2]

-

Reagents:

-

Workflow:

-

Cell Prep: Centrifuge blood (3000 rpm, 10 min). Wash packed cells 3x with Isosaline. Make a 10% v/v suspension.[1][2]

-

Assay Mixture:

-

1.0 mL Phosphate Buffer.

-

2.0 mL Hyposaline (0.36%) — This creates the osmotic stress.

-

0.5 mL HRBC suspension.

-

0.5 mL Test Compound (in PBS/DMSO).

-

-

Incubation: 37°C for 30 minutes.

-

Separation: Centrifuge at 3000 rpm for 20 minutes.

-

Quantification: Measure the hemoglobin content of the supernatant at 560 nm .

-

Expert Insight: A "Control" tube containing distilled water instead of hyposaline represents 100% hemolysis.[1][2] Your compound should reduce absorbance relative to this control.

Tier 2: Enzymatic Validation (Target Specificity)

Once a derivative shows promise in Tier 1, its specific affinity for COX-2 must be quantified.

Protocol C: COX-1/COX-2 Inhibition (Colorimetric Screening)

Rationale: To determine if the thiazole derivative is a non-selective NSAID (like Aspirin) or a COX-2 selective inhibitor (like Celecoxib).

-

Methodology: Peroxidase-based Heme Assay (e.g., Cayman Chemical Protocol).

-

Principle: COX enzymes convert Arachidonic Acid to PGG2, then to PGH2. The peroxidase activity of the heme cofactor reduces PGG2 to PGH2 while oxidizing a colorimetric substrate (TMPD) which turns blue.

-

Workflow:

-

Reaction Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Enzyme Prep: Add 10 µL of COX-1 (Ovine) or COX-2 (Human Recombinant) to wells.

-

Inhibitor: Add 10 µL of Thiazole Derivative (dissolved in DMSO).

-